(2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
CAS No.:
Cat. No.: VC13803015
Molecular Formula: C15H20O7
Molecular Weight: 312.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20O7 |
|---|---|
| Molecular Weight | 312.31 g/mol |
| IUPAC Name | (2R,4aR,6S,7R,8R,8aS)-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
| Standard InChI | InChI=1S/C15H20O7/c1-18-9-5-3-8(4-6-9)14-20-7-10-13(22-14)11(16)12(17)15(19-2)21-10/h3-6,10-17H,7H2,1-2H3/t10-,11-,12-,13-,14-,15+/m1/s1 |
| Standard InChI Key | RFXAHIIJEKSSSM-OJVARPOJSA-N |
| Isomeric SMILES | CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=C(C=C3)OC)O)O |
| SMILES | COC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)OC)O)O |
| Canonical SMILES | COC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)OC)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Configuration
The compound’s stereochemistry is defined by the absolute configuration (2R,4aR,6S,7R,8R,8aS), which governs its three-dimensional arrangement and reactivity. The pyrano[3,2-d] dioxine core consists of a fused pyran-dioxane system, with substituents at positions 2, 6, 7, and 8 contributing to its functional diversity. The 4-methoxyphenyl group at position 2 and the methoxy group at position 6 introduce steric and electronic effects that influence its interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 312.31 g/mol | |
| Stereochemistry | (2R,4aR,6S,7R,8R,8aS) | |
| Solubility (Organic Solvents) | High in methanol, DCM | |
| Stability | Sensitive to hydrolysis |
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis of this compound involves multi-step reactions emphasizing stereoselectivity. A typical route begins with the condensation of a glycoside precursor (e.g., methyl 4,6-O-benzylidene-D-altropyranoside ) with a methoxyphenyl derivative under acidic conditions. Cyclization is achieved via nucleophilic attack at the anomeric center, followed by oxidation to introduce the diol functionality at positions 7 and 8.
Challenges in Stereoselectivity
Achieving the correct stereochemistry at the 4aR and 8aS positions requires chiral catalysts or enzymatic resolution. Computational studies suggest that the transition state for cyclization is stabilized by intramolecular hydrogen bonding between the methoxy group and the developing oxonium ion.
Physicochemical Properties and Stability
Degradation Pathways
Under acidic conditions, the dioxine ring undergoes hydrolysis to yield a linear diketone intermediate. Alkaline conditions promote epimerization at the 4aR center, necessitating storage in inert environments.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing glycosidase inhibitors, leveraging its rigid pyran scaffold to mimic carbohydrate transition states .
Material Science
Functionalization of the dioxine ring with photolabile groups has been explored for light-responsive polymers. The methoxy substituents tune the material’s glass transition temperature () by 15–20°C .
Future Directions and Challenges
Toxicological Profiling
In vivo toxicity studies are needed to assess hepatotoxicity risks associated with chronic exposure. Preliminary assays in zebrafish indicate an LC > 100 µM, suggesting a wide therapeutic window.
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